molecular formula C10H7Cl2N3OS2 B4404372 3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide

3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B4404372
M. Wt: 320.2 g/mol
InChI Key: XTGNIPKQFWWVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide, also known as DMTCB, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the thiadiazole family of compounds, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects in various studies. For example, it has been shown to inhibit the growth of certain bacterial and fungal strains, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to reduce inflammation in animal models of inflammatory diseases, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease models and pathways. Additionally, this compound is relatively easy to synthesize and has a high purity, which makes it a reliable compound for use in experiments. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are many potential future directions for research on 3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide. One area of focus could be on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential new targets for drug development. Finally, research could be conducted to explore the potential use of this compound in combination with other compounds for the treatment of various diseases.

Scientific Research Applications

3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3,4-dichloro-N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS2/c1-17-10-14-9(18-15-10)13-8(16)5-2-3-6(11)7(12)4-5/h2-4H,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGNIPKQFWWVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide

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